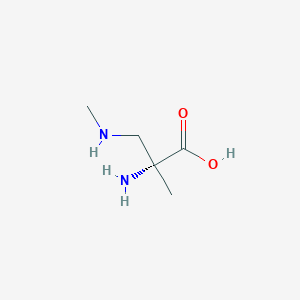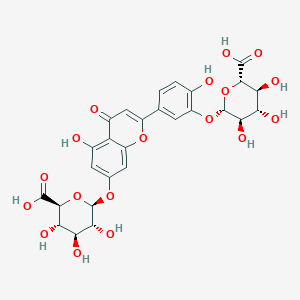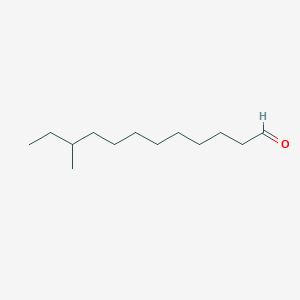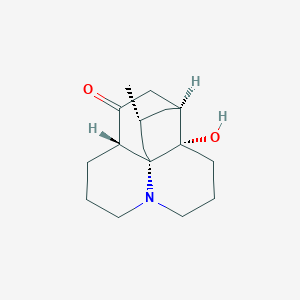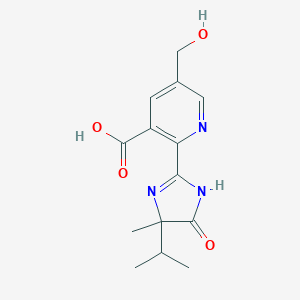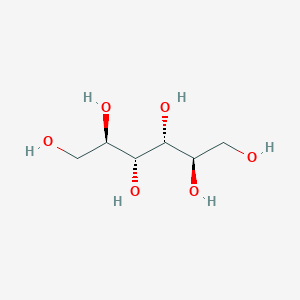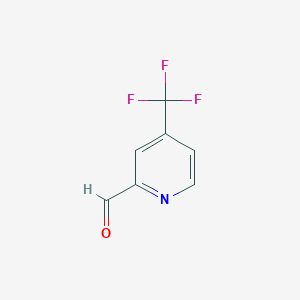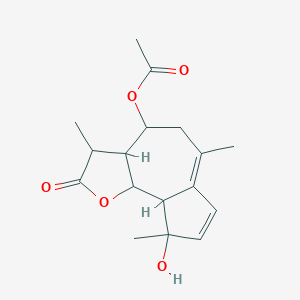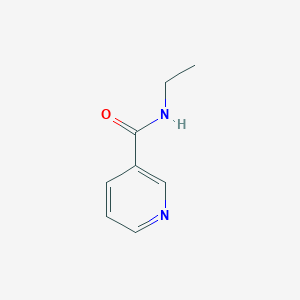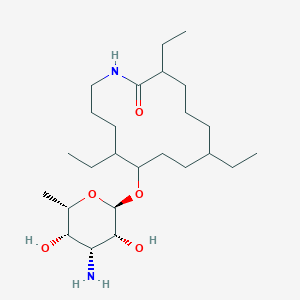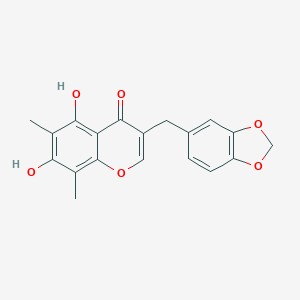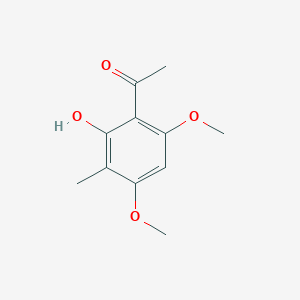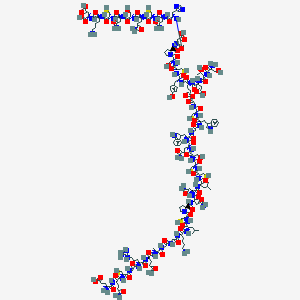![molecular formula C9H11N3O3S2 B150418 O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine CAS No. 126218-46-0](/img/structure/B150418.png)
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine, commonly known as NITD-008, is a chemical compound that has shown promising results in scientific research for its potential use as an antiviral agent. The compound was first synthesized in 2009 by a team of researchers from the National University of Singapore and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in the field of virology.
Mécanisme D'action
NITD-008 works by inhibiting viral RNA polymerase, an enzyme required for viral replication. The compound binds to a specific site on the enzyme, preventing it from functioning properly and thereby inhibiting viral replication. In addition, NITD-008 has been shown to have a broad-spectrum antiviral activity, meaning that it is effective against a wide range of viruses.
Effets Biochimiques Et Physiologiques
Studies have shown that NITD-008 is well-tolerated in animal models and does not cause significant toxicity or adverse effects. The compound has a relatively short half-life in the body, meaning that it is quickly eliminated and does not accumulate in tissues. In addition, NITD-008 has been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other antiviral agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, which makes it a potentially useful tool for studying viral replication and pathogenesis. In addition, the compound has been shown to be effective at relatively low concentrations, making it cost-effective and easy to use in laboratory experiments. However, one limitation of NITD-008 is that it has not yet been tested in clinical trials, meaning that its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on NITD-008. One area of interest is the compound's potential use in the treatment of COVID-19, given its demonstrated activity against SARS-CoV-2 in vitro. In addition, further studies are needed to fully understand the safety and efficacy of NITD-008 in humans, and to determine whether the compound can be used in combination with other antiviral agents to improve treatment outcomes. Finally, research is needed to identify other potential applications for NITD-008, such as in the treatment of other viral infections or in the development of new antiviral drugs.
Méthodes De Synthèse
The synthesis of NITD-008 involves a multistep process that begins with the reaction of 3-nitropyridine-2-thiol with 1,4-dibromo-2-butene to form the intermediate 4-(3-nitropyridin-2-yl)but-2-enyl bromide. This intermediate is then reacted with sodium hydrosulfide to form the disulfide intermediate, which is subsequently reduced with hydroxylamine hydrochloride to yield the final product, NITD-008.
Applications De Recherche Scientifique
NITD-008 has been the subject of numerous studies investigating its potential use as an antiviral agent. In particular, the compound has shown promising results in the treatment of viral infections caused by the dengue virus, hepatitis C virus, and the SARS-CoV-2 virus responsible for the COVID-19 pandemic. Studies have demonstrated that NITD-008 is able to inhibit viral replication by targeting viral RNA polymerase, an essential enzyme required for viral replication.
Propriétés
Numéro CAS |
126218-46-0 |
|---|---|
Nom du produit |
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine |
Formule moléculaire |
C9H11N3O3S2 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine |
InChI |
InChI=1S/C9H11N3O3S2/c10-15-6-1-2-7-16-17-9-8(12(13)14)4-3-5-11-9/h1-5H,6-7,10H2/b2-1+ |
Clé InChI |
RFSIAWUZOYHFJG-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)SSC/C=C/CON)[N+](=O)[O-] |
SMILES |
C1=CC(=C(N=C1)SSCC=CCON)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(N=C1)SSCC=CCON)[N+](=O)[O-] |
Synonymes |
1-aminooxy-4-((3-nitro-2-pyridyl)dithio)but-2-ene 1-AONPDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



